

Application Notes & Protocols for LC-MS Analysis of Echinenone and its Metabolites

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Compound of Interest

Compound Name: Echinenone

Cat. No.: B1199259

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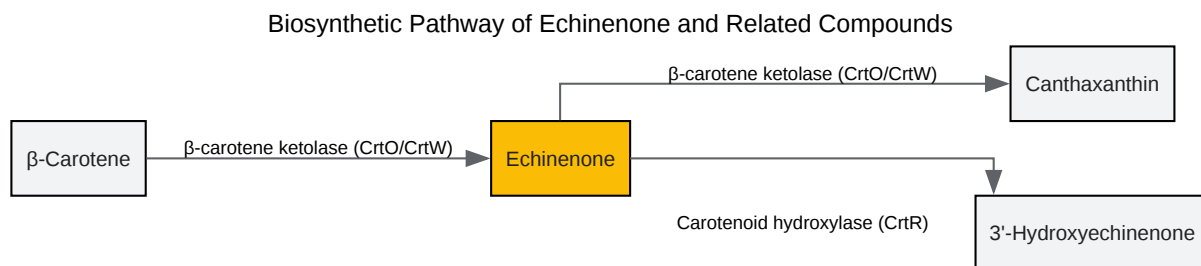
Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinenone is a naturally occurring ketocarotenoid with significant antioxidant and potential anti-inflammatory properties.[1] As interest in its therapeutic potential grows, robust and reliable analytical methods are required to quantify echinenone and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of echinenone and its related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methodologies are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Metabolic Pathways of Echinenone

Echinenone is biosynthetically derived from β -carotene through the action of β -carotene ketolase.[2] In several organisms, it can be further metabolized to canthaxanthin or 3'-hydroxyechinenone.[3][4] While the detailed mammalian metabolism of echinenone is not yet fully elucidated, it is hypothesized to undergo oxidative transformations similar to other carotenoids.



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Biosynthetic pathway of echinenone.

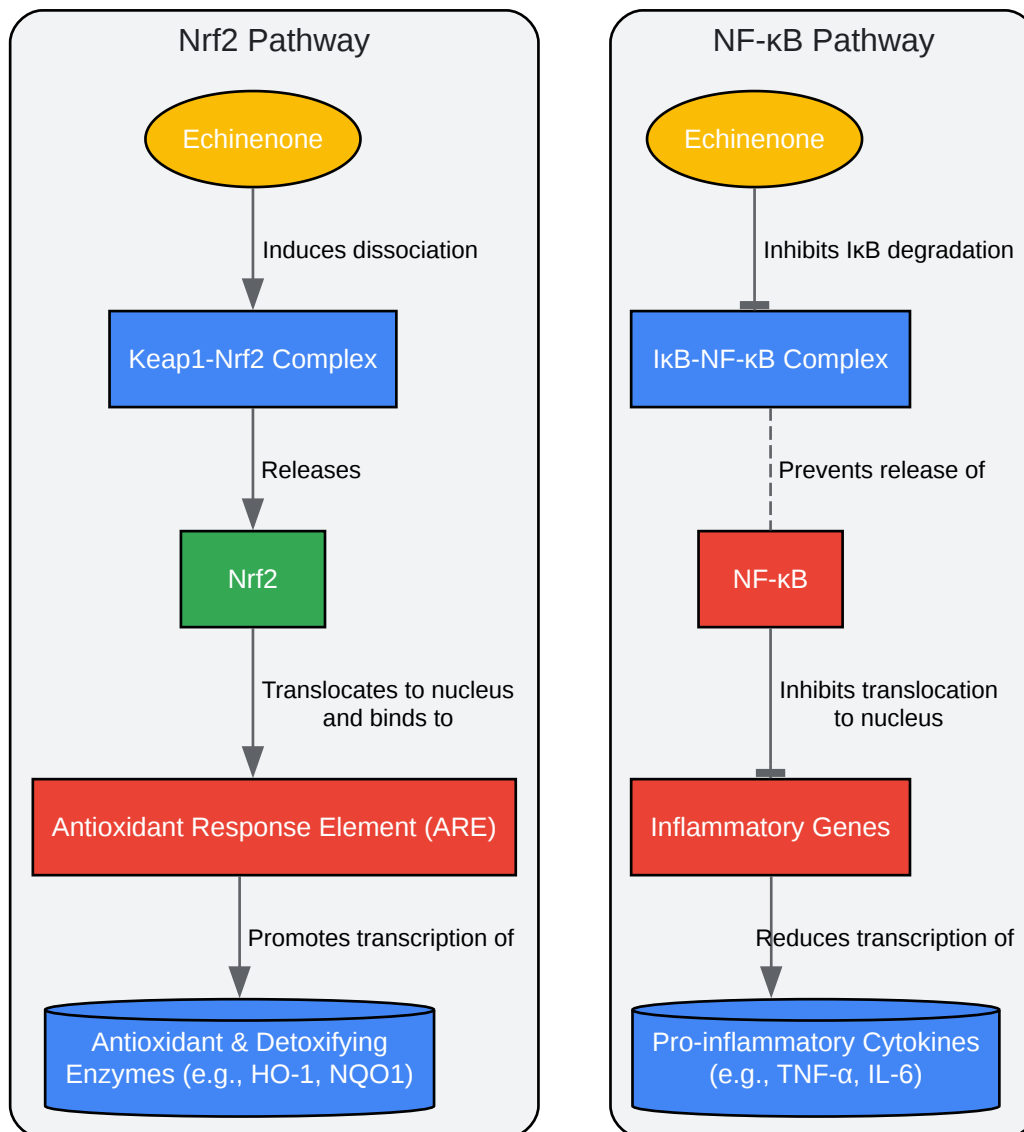
Signaling Pathways Modulated by Echinenone

Echinenone's biological activity is linked to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

2.1. Antioxidant and Anti-inflammatory Signaling

Carotenoids like echinenone are known to exert their protective effects by activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF- κ B pathway.[5]

Antioxidant and Anti-inflammatory Signaling of Echineneone



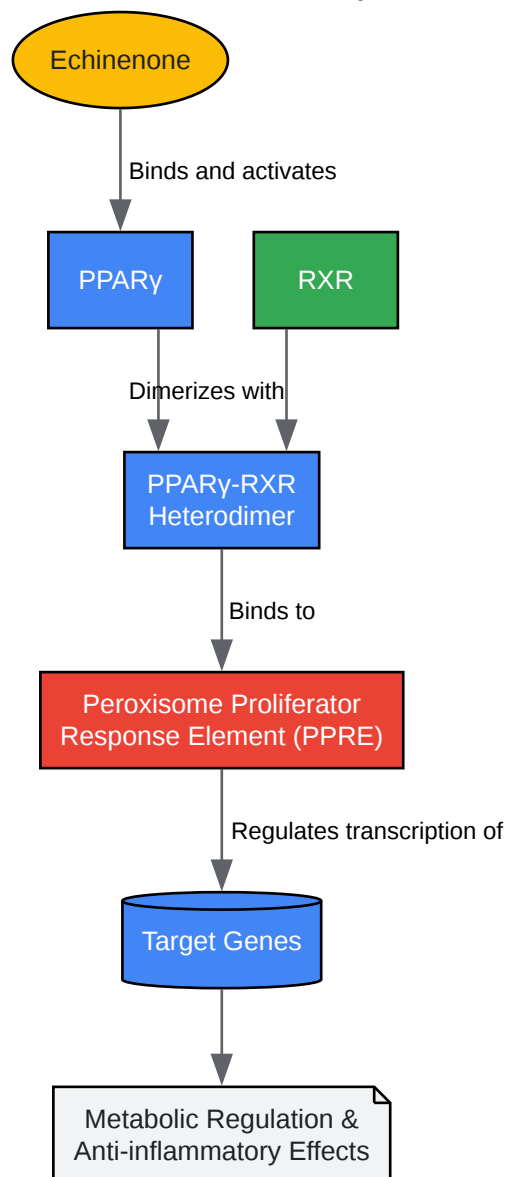
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Echineneone's role in antioxidant and anti-inflammatory pathways.

2.2. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Echineneone, as a lipid-soluble molecule, may interact with nuclear receptors such as PPARs, which are key regulators of lipid metabolism and inflammation.

Potential PPAR Activation by Echineneone

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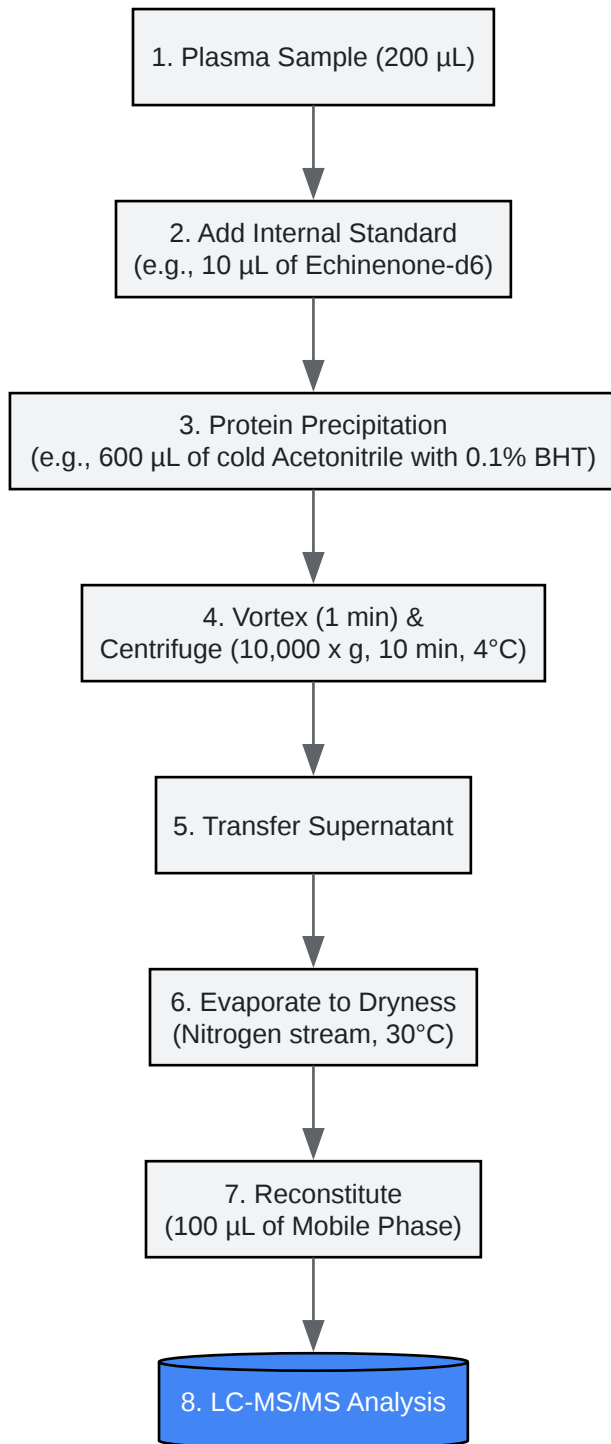
Hypothesized PPAR activation by echinenone.

Experimental Protocols

3.1. Sample Preparation from Plasma

This protocol outlines the extraction of echinenone and its metabolites from a plasma matrix.

Plasma Sample Preparation Workflow

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Workflow for plasma sample preparation.

Protocol Details:

- **Sample Thawing:** Thaw plasma samples on ice.
- **Internal Standard:** To 200 μ L of plasma, add 10 μ L of an internal standard (IS) solution (e.g., deuterated echinenone, if available, or a structurally similar carotenoid).
- **Protein Precipitation:** Add 600 μ L of cold acetonitrile containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT) to precipitate proteins.
- **Extraction:** Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a new tube.
- **Drying:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μ L of the initial mobile phase.
- **Analysis:** Inject the reconstituted sample into the LC-MS/MS system.

3.2. LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of echinenone and its related compounds. Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Liquid Chromatography Parameters:

Parameter	Value
Column	C30 reverse-phase, 2.1 x 100 mm, 3 μ m
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B	Methanol/Methyl-tert-butyl ether (80:20, v/v) with 0.1% Formic Acid
Gradient	0-2 min, 80% B; 2-10 min, 80-95% B; 10-15 min, 95% B; 15-15.1 min, 95-80% B; 15.1-20 min, 80% B
Flow Rate	0.3 mL/min
Column Temperature	35°C
Injection Volume	10 μ L

Mass Spectrometry Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical Examples):

These transitions are based on the molecular weights and plausible fragmentation patterns of carotenoids. They must be optimized experimentally.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Echinenone	551.4	459.4	25
Canthaxanthin	565.4	473.4	28
3'-Hydroxyechinenone	567.4	475.4	26
Echinenone-d6 (IS)	557.4	465.4	25

Data Presentation

4.1. Method Validation Data (Example)

The following tables present example data for a method validation study using spiked plasma samples.

Table 1: Calibration Curve Linearity

Analyte	Calibration Range (ng/mL)	R ²
Echinenone	1 - 500	0.9985
Canthaxanthin	1 - 500	0.9979
3'-Hydroxyechinenone	1 - 500	0.9991

Table 2: Accuracy and Precision

Analyte	Spiked Conc. (ng/mL)	Measured Conc. (Mean \pm SD, n=5)	Accuracy (%)	Precision (%RSD)
Echinene	5.0	4.8 \pm 0.3	96.0	6.3
	50.0	51.2 \pm 2.5	102.4	
	400.0	390.5 \pm 15.1	97.6	
Canthaxanthin	5.0	5.2 \pm 0.4	104.0	7.7
	50.0	48.9 \pm 3.1	97.8	
	400.0	408.1 \pm 18.2	102.0	
3'-Hydroxyechinene	5.0	4.9 \pm 0.3	98.0	6.1
	50.0	52.1 \pm 2.8	104.2	
	400.0	395.7 \pm 14.5	98.9	

4.2. Sample Analysis Data (Example)

Table 3: Analyte Concentrations in a Dosed Rat Plasma Study (Hypothetical Data)

Time Point (hours)	Echineneone (ng/mL)	Canthaxanthin (ng/mL)	3'- Hydroxyechinenon e (ng/mL)
0 (Pre-dose)	< LOQ	< LOQ	< LOQ
1	125.6	15.2	8.9
2	289.4	35.8	21.4
4	350.1	48.9	32.7
8	210.8	65.3	45.1
12	98.2	50.1	38.6
24	25.7	22.4	18.2

Disclaimer: The provided protocols, MRM transitions, and quantitative data are for illustrative purposes and should be considered as a starting point. All methods require in-house validation and optimization to meet the specific requirements of the analytical instrumentation and study objectives. The information on mammalian metabolism and signaling pathways is based on current scientific literature and may be subject to change as new research emerges.

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